REACTION_SMILES
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[F:1][C:2]([c:3]1[cH:4][c:5](-[c:9]2[cH:10][cH:11][c:12](=[O:15])[nH:13][n:14]2)[cH:6][cH:7][cH:8]1)([F:16])[F:17].[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[F:1][C:2]([c:3]1[cH:4][c:5](-[c:9]2[cH:10][cH:11][c:12]([Cl:20])[n:13][n:14]2)[cH:6][cH:7][cH:8]1)([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc(-c2cccc(C(F)(F)F)c2)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cccc(-c2ccc(Cl)nn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |